BUTYRONITRILE DIETHYL MALONATE BUTYRONITRILE DIETHYL MALONATE
Brand Name: Vulcanchem
CAS No.: 63972-18-9
VCID: VC20760404
InChI: InChI=1S/C11H17NO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-7H2,1-2H3
SMILES: CCOC(=O)C(CCCC#N)C(=O)OCC
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

BUTYRONITRILE DIETHYL MALONATE

CAS No.: 63972-18-9

Cat. No.: VC20760404

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

BUTYRONITRILE DIETHYL MALONATE - 63972-18-9

CAS No. 63972-18-9
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name diethyl 2-(3-cyanopropyl)propanedioate
Standard InChI InChI=1S/C11H17NO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-7H2,1-2H3
Standard InChI Key TXBCSTVTPWJWRR-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCCC#N)C(=O)OCC
Canonical SMILES CCOC(=O)C(CCCC#N)C(=O)OCC

Fundamental Properties and Structure

Butyronitrile diethyl malonate (CAS Number: 63972-18-9) is an organic compound with the molecular formula C₁₁H₁₇NO₄. With a molecular weight of 227.25700, this compound contains both a nitrile group and diethyl malonate moiety, making it a multi-functional organic molecule . The chemical structure comprises a butyronitrile (4-carbon chain with a terminal nitrile group) connected to a diethyl malonate unit, which contains two ethyl ester groups attached to a central carbon atom.

The compound's IUPAC name is diethyl 2-(3-cyanopropyl)propanedioate, indicating its structural composition of a propanedioic acid diethyl ester (diethyl malonate) with a 3-cyanopropyl substituent . This combination of functional groups provides the compound with distinctive chemical reactivity and physical properties that differentiate it from simpler nitriles or esters.

Physical State and Appearance

Physical and Chemical Properties

The physical and chemical properties of butyronitrile diethyl malonate determine its behavior in various environments and reactions. These properties are essential for understanding its potential applications and handling requirements.

Chemical Reactivity

Butyronitrile diethyl malonate contains several reactive functional groups that can participate in various chemical transformations:

  • The nitrile group (C≡N) can undergo hydrolysis to form amides or carboxylic acids, reduction to form amines, and can act as a nucleophile in certain reactions.

  • The malonate ester portion can participate in nucleophilic substitution reactions, particularly at the α-carbon position, making it useful in synthetic organic chemistry.

  • The ester groups can undergo hydrolysis, transesterification, and reduction reactions typical of carboxylic acid derivatives.

The combination of these functional groups in a single molecule creates interesting reactivity patterns that can be exploited in organic synthesis.

Structural Insights and Molecular Characteristics

Molecular Structure

Butyronitrile diethyl malonate features a carbon backbone with several key functional groups. The central structural element is the diethyl malonate unit, which contains a carbon atom flanked by two ethyl ester groups. Attached to this central carbon is a butyronitrile chain - a four-carbon chain terminated with a nitrile group.

The molecule demonstrates a degree of conformational flexibility due to the single bonds in its structure, allowing for multiple stable conformations depending on the environment.

Spectroscopic Properties

While specific spectroscopic data for butyronitrile diethyl malonate is limited in the provided search results, its structure suggests characteristic spectral features:

  • In infrared spectroscopy, the compound would exhibit strong absorption bands characteristic of the nitrile stretch (approximately 2250 cm⁻¹) and the carbonyl stretches of the ester groups (approximately 1730-1750 cm⁻¹).

  • In nuclear magnetic resonance (NMR) spectroscopy, the proton NMR would show signals for the ethyl groups of the ester moieties, as well as the methylene groups of the butyronitrile chain.

Synthetic Applications and Preparation

Role in Organic Synthesis

Malonate derivatives like butyronitrile diethyl malonate are valuable in organic synthesis due to their ability to participate in reactions at the acidic α-hydrogen position. The presence of the nitrile group further extends the synthetic utility of this compound by providing an additional functional handle for further transformations.

The search results indicate that butyronitrile diethyl malonate has been referenced in several scientific publications:

  • Zhang, Jingyu; Lu, Dandan; Li, Aixing; Yang, Jing; Wang, Shengqi in Tetrahedron Letters, 2014, vol. 55, #1, p. 94-97 .

  • A mention in US5219555 A1 patent .

  • References in Chemische Berichte, vol. 25, p. 3044 and vol. 35, p. 3773, as well as Chem. Zentralbl., vol. 73, #I p. 985 .

Research Context and Applications

Current Research Areas

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